molecular formula C11H9ClN4O B1393285 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole CAS No. 1325306-29-3

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

Cat. No. B1393285
M. Wt: 248.67 g/mol
InChI Key: JCVPTWPMIOKCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity.


Scientific Research Applications

Anticancer and Antimicrobial Applications

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole and its related compounds have been studied for their potential in treating cancer and microbial infections. Katariya, Vennapu, and Shah (2021) synthesized a series of compounds including those related to 1,3-oxazole, which showed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Research by Rahmani et al. (2018) demonstrated that oxazole derivatives, including those similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole, are effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their utility in industrial applications where corrosion prevention is critical (Rahmani et al., 2018).

Photochemistry and Vibrational Spectra

Studies on the photochemistry and vibrational spectra of matrix-isolated oxazole compounds, closely related to the compound , have been conducted. Lopes et al. (2011) synthesized and studied the properties of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing insights into the photoisomerization process of isoxazole to oxazole. Such research contributes to a better understanding of the photochemical behavior of these compounds (Lopes et al., 2011).

Synthesis and Structural Elaboration

Patil and Luzzio (2016) explored the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, which are structurally similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole. Their research provides insights into the synthetic methods and potential applications of these oxazole derivatives in various chemical reactions and product development (Patil & Luzzio, 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new studies to further understand the compound’s properties or mechanism of action.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some of this information might not be available. In such cases, experimental studies would be needed to obtain this information.


properties

IUPAC Name

4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVPTWPMIOKCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
Reactant of Route 5
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.